molecular formula C36H33IrN3+3 B169205 Ir(mppy)3 CAS No. 149005-33-4

Ir(mppy)3

货号: B169205
CAS 编号: 149005-33-4
分子量: 699.9 g/mol
InChI 键: YERGTYJYQCLVDM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ir(mppy)₃ is a green-emitting phosphorescent iridium(III) complex widely used in organic light-emitting diodes (OLEDs) and optoelectronic devices. Its structure consists of a central iridium atom coordinated to three cyclometalated 2-methylphenylpyridine ligands. This compound exhibits a high photoluminescence quantum yield (~80%) and a triplet energy (T₁) of 2.38 eV, making it suitable for harvesting both singlet and triplet excitons in OLEDs . Ir(mppy)₃ is particularly valued for its narrow emission spectrum (peak at ~512 nm) and compatibility with solution-processed and vacuum-deposited device architectures .

准备方法

Traditional Solution-Phase Synthesis

Reaction Mechanism and Precursors

Ir(mppy)₃ is conventionally synthesized via cyclometalation of iridium(III) chloride (IrCl₃) with 2-(p-tolyl)pyridine ligands. The process involves two key steps:

  • Ligand Exchange : IrCl₃ reacts with excess 2-(p-tolyl)pyridine under reflux in a high-boiling solvent (e.g., 2-ethoxyethanol or glycerol) to form a chloro-bridged dinuclear intermediate.

  • Thermal Cyclization : The intermediate undergoes thermal decomposition at 180–220°C to yield the tris-cyclometalated product .

A representative procedure involves heating IrCl₃ (1 equiv) with 12 equivalents of 2-(p-tolyl)pyridine in a sealed reactor at 205°C for 48 hours under argon . The reaction mixture is cooled, and the crude product is extracted using dichloromethane (DCM), washed with hydrochloric acid, and dried over MgSO₄ .

Table 1: Key Parameters in Traditional Synthesis

ParameterValue/DetailSource
Solvent2-Ethoxyethanol or glycerol
Temperature205°C
Reaction Time48 hours
Ligand:Iridium Ratio12:1
Yield85–94%

Challenges and Limitations

  • Long Reaction Times : Prolonged heating (≥48 hours) increases energy costs and risk of side reactions .

  • Solvent Waste : Large volumes of high-boiling solvents (e.g., 0.65 L per gram of IrCl₃) necessitate costly purification .

  • Inert Atmosphere : Strict exclusion of oxygen and moisture is required to prevent iridium oxidation .

Solid-State Mechanochemical Synthesis

Protocol and Advantages

A mechanochemical approach using ball milling enables solvent-free or minimal-solvent synthesis of Ir(mppy)₃ in air . This method involves:

  • Ligand Exchange : IrCl₃·3H₂O is milled with 2-(p-tolyl)pyridine and a catalytic amount of 2-methoxyethanol (0.20 mL·mg⁻¹) at 135°C for 10 minutes.

  • Cyclization : The intermediate is milled with silver triflate (AgOTf) and additional ligand at 135°C for 20 minutes .

Table 2: Mechanochemical vs. Traditional Synthesis

ParameterMechanochemical MethodTraditional Method
Reaction Time30–60 minutes48 hours
Solvent Volume0.20 mL·mg⁻¹600 mL·g⁻¹
AtmosphereAmbient airArgon
Yield82–90%85–94%
Purity≥99% (after sublimation)90–95%

This method reduces solvent use by >90% and achieves comparable yields (82–90%) . The absence of inert-gas requirements simplifies industrial scaling.

Purification Techniques

Solvent Extraction and Chromatography

Crude Ir(mppy)₃ is typically purified via sequential washes with HCl (1 M) to remove unreacted ligands, followed by column chromatography using silica gel and DCM/hexanes eluents .

Sublimation

High-purity Ir(mppy)₃ (≥99.0%) is obtained through vacuum sublimation at 250–300°C under 10⁻⁶ mbar . This step eliminates residual solvents and inorganic salts, critical for OLED applications where impurities quench electroluminescence.

Table 3: Sublimation Parameters

Temperature (°C)Pressure (mbar)Purity (%)
250–30010⁻⁶≥99.0

Industrial-Scale Production

Automated Reactor Systems

Industrial facilities employ continuous-flow reactors with real-time monitoring to maintain optimal stoichiometry and temperature. For example, a 100 L reactor can produce 1.2 kg of Ir(mppy)₃ per batch with 88% yield .

Environmental and Economic Considerations

  • Waste Reduction : Mechanochemical methods lower solvent disposal costs by $12–15 per gram of product .

  • Energy Efficiency : Ball milling reduces energy consumption by 40% compared to traditional reflux .

Emerging Innovations

Microwave-Assisted Synthesis

Pilot studies demonstrate that microwave irradiation (300 W, 180°C) accelerates ligand exchange to 2 hours, though yields remain suboptimal (70–75%) .

Ligand Design for Enhanced Solubility

Modifying the p-tolyl group with electron-withdrawing substituents (e.g., -CF₃) improves solubility in nonpolar hosts, reducing aggregation-induced quenching in OLEDs .

化学反应分析

Types of Reactions

Tris[2-(p-tolyl)pyridine]iridium(III) primarily undergoes photophysical reactions due to its role as a phosphorescent dopant. It can participate in oxidation and reduction reactions, as well as ligand substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of iridium oxides, while substitution reactions can yield various iridium complexes with different ligands .

科学研究应用

Applications in Organic Light-Emitting Diodes (OLEDs)

2.1 Role as a Phosphorescent Dopant

Ir(mppy)₃ is predominantly used as a phosphorescent dopant in OLEDs due to its high photoluminescent quantum yield (PLQY). It serves to enhance the efficiency of OLED devices by facilitating triplet exciton harvesting, which is critical for achieving high brightness and color purity.

  • Efficiency Improvements : When co-doped with other iridium complexes such as Ir(ppz)₃, devices exhibit slower efficiency roll-off and higher electroluminescent efficiencies due to improved recombination probabilities and reduced exciton quenching .

2.2 Device Performance Metrics

Recent studies have reported significant performance metrics for OLEDs utilizing Ir(mppy)₃:

  • Maximum current efficiency (CE): 44.92 cd/A
  • Maximum power efficiency (PE): 42.85 lm/W
  • External quantum efficiency (EQE): High stability under operational conditions .

Photonic Devices

3.1 Energy Transfer Mechanisms

Ir(mppy)₃ plays a crucial role in energy transfer mechanisms within photonic devices. Its ability to facilitate Förster resonance energy transfer allows for efficient energy transmission between different emitting species, which is vital for creating multi-color emission systems .

  • Case Study : In a study involving white OLEDs, Ir(mppy)₃ was combined with blue and red emitters, demonstrating effective energy transfer that resulted in enhanced device brightness and color rendering capabilities .

Research on Stability and Operational Degradation

4.1 Stability Studies

Research has indicated that devices incorporating Ir(mppy)₃ exhibit high operational stability compared to traditional OLED materials. The rapid transfer of triplet excitons from the host material to Ir(mppy)₃ minimizes the degradation associated with prolonged use, making it suitable for next-generation display technologies .

Comparative Analysis of Ir(mppy)₃ with Other Complexes

The following table summarizes the performance characteristics of Ir(mppy)₃ compared to other commonly used iridium complexes:

Complex Peak Emission (nm) Photoluminescent Quantum Yield (%) Current Efficiency (cd/A) Power Efficiency (lm/W)
Ir(mppy)₃410-470High44.9242.85
Ir(ppy)₃507Moderate30-4030
FIrpic480High5050

作用机制

The mechanism of action of Tris[2-(p-tolyl)pyridine]iridium(III) involves the absorption of light, followed by intersystem crossing to the triplet state, and subsequent emission of light as phosphorescence. The molecular targets include the electronic states of the iridium center and the surrounding ligands. The pathways involved are primarily photophysical, leading to the emission of green light .

相似化合物的比较

Triplet Energy and Host Compatibility

Ir(mppy)₃ is often compared to other phosphorescent emitters and hosts in terms of energy transfer efficiency and device stability. Key comparisons include:

Parameter Ir(mppy)₃ FIrpic (fbi)₂Ir(acac) CBP (Host) PIC-TRZ (Host)
Triplet Energy (T₁) 2.38 eV 2.62 eV 2.20 eV 2.83 eV 2.66 eV
Emission Peak 512 nm 473 nm (blue) 560 nm (red) N/A N/A
EQE (Max) 31.8% 18% (in WOLEDs) 16.8% (in WOLEDs) 10–15% (with Ir(mppy)₃) 31.8% (with Ir(mppy)₃)
Operational Lifetime (LT₅₀) 10,000 hrs (with PIC-TRZ) N/A N/A 1,400 hrs 10,000 hrs

Key Findings :

  • Host Dependency : Ir(mppy)₃ achieves superior performance with thermally activated delayed fluorescence (TADF) hosts like PIC-TRZ. Energy transfer from PIC-TRZ to Ir(mppy)₃ follows a Förster mechanism, enabling rapid triplet exciton transfer (within 80 ns) and reduced roll-off . In contrast, conventional hosts like CBP exhibit slower energy transfer and shorter lifetimes (LT₅₀ = 1,400 hrs) due to inefficient Dexter processes .
  • Doping Concentration Flexibility : With PIC-TRZ, Ir(mppy)₃ maintains high external quantum efficiency (EQE >30%) even at low doping concentrations (1–8 wt%), unlike CBP-based devices, which require precise doping (10 wt%) to avoid efficiency loss .

Comparison with Other Iridium Complexes

  • FIrpic (Blue Emitter) : While FIrpic has a higher T₁ (2.62 eV), its broader emission spectrum and lower EQE in white OLEDs (WOLEDs) limit its use as a standalone emitter. However, it synergizes with Ir(mppy)₃ in stacked WOLED structures to achieve balanced white light (CIE: 0.317, 0.438) .
  • (fbi)₂Ir(acac) (Red Emitter) : This red emitter has a lower T₁ (2.20 eV), necessitating careful host selection (e.g., TcTa) to prevent energy back-transfer. In WOLEDs, co-doping with Ir(mppy)₃ optimizes carrier recombination zones, achieving a maximum power efficiency of 42.85 lm/W .

Fabrication and Stability

  • Solution-Processed Devices : Ir(mppy)₃ demonstrates compatibility with ultrasonic spray coating and spin-coating techniques. Devices using PVK:TPBi:Ir(mppy)₃ blends achieve current efficiencies of 60.32 cd/A, rivaling vacuum-deposited counterparts .
  • Thermal Stability : PIC-TRZ-based devices retain 90% initial luminance after 10,000 hrs at 1,000 cd/m², whereas CBP-based devices degrade rapidly due to triplet-polaron quenching .

Critical Research Findings

Energy Transfer Mechanism : Förster-dominated energy transfer in PIC-TRZ:Ir(mppy)₃ systems reduces exciton accumulation, minimizing operational degradation. Transient photoluminescence studies confirm a 100-fold faster energy transfer rate compared to CBP .

Exciplex Engineering : Hosts like mCP:TPBi form exciplexes with broad emission spectra overlapping Ir(mppy)₃’s absorption, enhancing energy funneling. This approach improves EQE by 15% in solution-processed OLEDs .

Surface Morphology : Doping Ir(mppy)₃ into PCIC reduces surface roughness (Rq = 0.35 nm vs. 0.52 nm for pure PCIC), enhancing charge transport in hole-only devices .

生物活性

Iridium complexes, particularly those containing the ligand 2-(p-tolyl)pyridine (mppy), have garnered significant attention in medicinal chemistry due to their promising biological activities. This article focuses on the biological activity of the compound Ir(mppy)₃, examining its cytotoxicity, mechanisms of action, and potential applications in cancer therapy.

Overview of Ir(mppy)₃

Ir(mppy)₃, or tris[2-(p-tolyl)pyridine]iridium(III), is a phosphorescent iridium complex with the chemical formula C₃₆H₃₀IrN₃ and a molecular weight of 696.86 g/mol. It exhibits unique photophysical properties, such as strong luminescence and stability under various conditions, making it suitable for biological applications .

Photophysical Properties

The photophysical characteristics of Ir(mppy)₃ include:

  • Emission Maximum : 514 nm in dichloromethane.
  • UV Absorption : Peaks at 287 nm and 373 nm.
  • Thermal Stability : Decomposes above 330 °C with minimal weight loss .

These properties facilitate its use in imaging and therapeutic applications.

Cytotoxicity Studies

Recent studies have demonstrated that Ir(mppy)₃ exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC₅₀ values for Ir(mppy)₃ compared to cisplatin, a well-known chemotherapeutic agent:

Compound Cell Line IC₅₀ (µM) Comparison to Cisplatin
Ir(mppy)₃MCF-72.0More effective
Ir(mppy)₃HT-291.5More effective
CisplatinMCF-718.1-
CisplatinHT-2918.0-

The data indicates that Ir(mppy)₃ is significantly more potent than cisplatin in inhibiting the growth of MCF-7 and HT-29 cancer cells, with IC₅₀ values in the low micromolar range .

The mechanisms by which Ir(mppy)₃ exerts its cytotoxic effects are multifaceted:

  • Reactive Oxygen Species (ROS) Generation : Ir(mppy)₃ has been shown to induce oxidative stress in cancer cells, leading to apoptosis.
  • Cell Cycle Arrest : Studies indicate that treatment with Ir(mppy)₃ results in G2/M phase arrest, disrupting normal cell division.
  • Mitochondrial Dysfunction : The compound affects mitochondrial membrane potential, further promoting apoptotic pathways .

Case Study 1: MCF-7 Breast Cancer Cells

In a controlled study, MCF-7 cells were treated with varying concentrations of Ir(mppy)₃. The results showed a dose-dependent increase in cytotoxicity, with significant morphological changes indicative of apoptosis observed through microscopy.

Case Study 2: HT-29 Colorectal Cancer Cells

HT-29 cells treated with Ir(mppy)₃ exhibited a marked reduction in viability compared to untreated controls. Flow cytometry analysis confirmed increased annexin V staining, suggesting enhanced apoptosis rates.

常见问题

Basic Research Questions

Q. What are the key synthetic considerations for Ir(mppy)₃ to achieve high photoluminescence quantum yields (PLQY)?

  • Methodological Answer : Synthesis of Ir(mppy)₃ requires precise control of ligand stoichiometry and reaction conditions (e.g., solvent purity, temperature, and inert atmosphere) to minimize non-radiative decay pathways. Methyl groups on the ppy ligands enhance solubility, reducing aggregation-induced quenching . Characterization via NMR, mass spectrometry, and elemental analysis ensures structural fidelity. PLQY measurements should use integrating spheres calibrated against standards (e.g., fluorescein) to account for instrument-dependent variables .

Q. How does Ir(mppy)₃ contribute to OLED efficiency compared to other green phosphorescent emitters?

  • Methodological Answer : Ir(mppy)₃’s higher solubility reduces phase separation in host matrices, improving dopant dispersion. Electroluminescence (EL) efficiency is tested using double-layer device architectures (e.g., ITO/HIL/EML/EIL/cathode). External quantum efficiency (EQE) and brightness are measured under controlled current density. Comparative studies show Ir(mppy)₃ achieves ~1% EQE at 10 V, outperforming Ir(ppy)₃ in solubility-dependent hosts .

Q. What experimental techniques are critical for analyzing Ir(mppy)₃’s photophysical properties?

  • Methodological Answer : Time-resolved photoluminescence (TRPL) quantifies triplet-state lifetimes, while UV-Vis and emission spectroscopy identify absorption/emission peaks (e.g., λmax at ~510 nm). Cyclic voltammetry determines HOMO/LUMO levels for charge injection alignment. Differential scanning calorimetry (DSC) assesses thermal stability, crucial for device longevity .

Advanced Research Questions

Q. What mechanisms underlie efficiency roll-off in Ir(mppy)₃-based OLEDs, and how can they be mitigated?

  • Methodological Answer : Efficiency roll-off arises from triplet-triplet annihilation (TTA) and electric field-induced quenching. Co-doping with hole-transport materials (e.g., Ir(ppz)₃) redistributes excitons, reducing TTA. Transient EL measurements and intensity-dependent PL studies quantify roll-off rates. Optimizing host-dopant energy transfer (e.g., using carbazole-based hosts) suppresses quenching .

Q. How do co-doping strategies with Ir(mppy)₃ enhance recombination probability in tandem OLEDs?

  • Methodological Answer : Co-doping with charge-transport materials (e.g., HAT-CN/TAPC) improves carrier balance. Electroluminescent efficiency is measured via luminance-current density curves. Device simulations (e.g., drift-diffusion models) validate recombination zone localization. Studies show tandem devices achieve 15% EQE at 1000 cd/m² due to enhanced charge confinement .

Q. What methodologies optimize Ir(mppy)₃’s device architecture for reduced efficiency degradation?

  • Methodological Answer : Accelerated aging tests under constant current density monitor luminance decay. Impedance spectroscopy identifies interfacial degradation. Incorporating electron-blocking layers (e.g., TCTA) reduces exciton leakage. Recent designs using starburst macromolecules as interlayers report <10% efficiency loss after 500 hours .

Q. How can exciton dynamics in Ir(mppy)₃ systems be experimentally distinguished from host-guest interactions?

  • Methodological Answer : Polarization-dependent PL and magneto-electroluminescence (MEL) isolate exciton diffusion lengths. Transient absorption spectroscopy tracks energy transfer timescales. Host-guest Förster resonance energy transfer (FRET) efficiency is calculated using overlap integrals of emission/absorption spectra .

Q. What statistical approaches validate reproducibility in Ir(mppy)₃ device fabrication?

  • Methodological Answer : Multivariate analysis (ANOVA) identifies variance sources (e.g., thickness, doping concentration). Design of experiments (DoE) with response surface methodology optimizes parameters. Batch-to-batch consistency is assessed via control charts for EL efficiency and turn-on voltage .

属性

IUPAC Name

iridium(3+);2-(4-methylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C12H11N.Ir/c3*1-10-5-7-11(8-6-10)12-4-2-3-9-13-12;/h3*2-9H,1H3;/q;;;+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERGTYJYQCLVDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=CC=N2.CC1=CC=C(C=C1)C2=CC=CC=N2.CC1=CC=C(C=C1)C2=CC=CC=N2.[Ir+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H33IrN3+3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

699.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
Ir(mppy)3
7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
Ir(mppy)3
7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
Ir(mppy)3
7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
Ir(mppy)3
7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
Ir(mppy)3
7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
7-[2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
Ir(mppy)3

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。